ITH12575

Overview

Description

Mechanism of Action

Target of Action

ITH12575 is a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX) . This exchanger plays a crucial role in maintaining calcium homeostasis in cells, particularly in neurons.

Mode of Action

This compound interacts with the mNCX and inhibits its function. It reduces the efflux of Ca2+ from the mitochondria to the cytosol . This action occurs at low micromolar concentrations .

Biochemical Pathways

By inhibiting the mNCX, this compound affects the calcium signaling pathway in cells. It reduces the efflux of Ca2+ from the mitochondria, thereby altering the calcium dynamics within the cell .

Pharmacokinetics

It is soluble in dmso and ethanol , which suggests that it may have good bioavailability.

Result of Action

This compound has been shown to protect against glutamate-induced excitotoxicity in rat hippocampal slices and oligomycin A/rotenone-induced oxidative stress in neuroblastoma cells in vitro . This suggests that it may have neuroprotective effects.

Biochemical Analysis

Biochemical Properties

ITH12575 plays a significant role in biochemical reactions, particularly those involving calcium ions. It reduces calcium efflux from the mitochondria to the cytosol . This interaction with calcium ions suggests that this compound may interact with various enzymes, proteins, and other biomolecules involved in calcium signaling pathways.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It protects against calcium overload and mitigates neuronal damage in a model of oxidative stress . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an inhibitor of the mitochondrial sodium-calcium exchanger (mNCX) . By reducing calcium efflux from the mitochondria to the cytosol, this compound can protect against calcium overload and mitigate neuronal damage .

Metabolic Pathways

Given its role as an inhibitor of the mitochondrial sodium-calcium exchanger, it is likely that this compound interacts with enzymes or cofactors involved in calcium signaling pathways .

Subcellular Localization

Given its role as an inhibitor of the mitochondrial sodium-calcium exchanger, it is likely that this compound is localized to the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

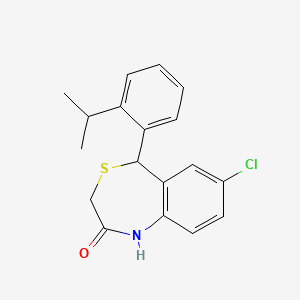

The synthesis of ITH 12575 involves the formation of the benzothiazepine core structure. The synthetic route typically includes the following steps:

Formation of the Benzothiazepine Core: This involves the cyclization of appropriate precursors under specific conditions to form the benzothiazepine ring.

Chlorination: Introduction of the chlorine atom at the 7th position of the benzothiazepine ring.

Substitution: Attachment of the 2-(1-methylethyl)phenyl group to the benzothiazepine core.

The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of ITH 12575 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the benzothiazepine core.

Purification: Use of high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.

Quality Control: Ensuring batch consistency and purity through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

ITH 12575 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the benzothiazepine core, potentially altering its biological activity.

Substitution: The chlorine atom and the 2-(1-methylethyl)phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various organic solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzothiazepine compounds .

Scientific Research Applications

ITH 12575 has several scientific research applications, including:

Neuroprotection: It protects against glutamate-induced excitotoxicity in rat hippocampal slices and oxidative stress in neuroblastoma cells.

Calcium Signaling Studies: Used to study calcium efflux from mitochondria to the cytosol in HeLa cells.

Pharmacological Research: Investigated for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

ITH 12575 is compared with other benzothiazepine derivatives, such as CGP37157. While both compounds inhibit the mitochondrial sodium/calcium exchange, ITH 12575 has been shown to have a more potent effect in reducing calcium influx through CALHM1 . Similar compounds include:

CGP37157: Another benzothiazepine derivative with similar inhibitory effects on mNCX.

Pyridothiazepines: Compounds with a similar core structure but different functional groups, exhibiting varying degrees of neuroprotective activity.

Properties

IUPAC Name |

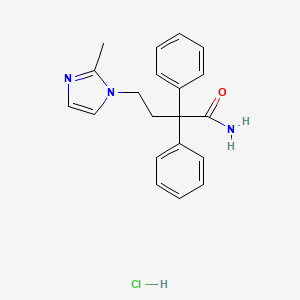

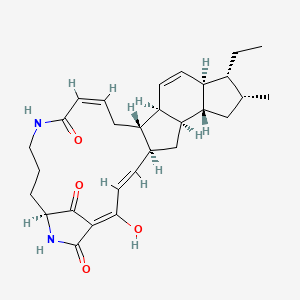

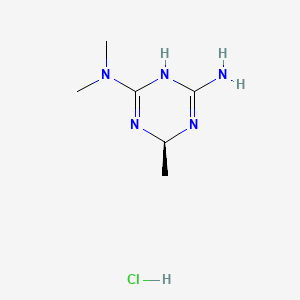

7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMUJSJZBYAAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ITH12575 and how does it exert neuroprotective effects?

A: this compound acts by blocking the mitochondrial Na+/Ca2+ exchanger (NCLX) [, ]. This exchanger is the primary route for Ca2+ efflux from mitochondria to the cytosol. Excessive influx of Ca2+ into mitochondria is a hallmark of neuronal injury and can trigger cell death pathways. By blocking NCLX, this compound prevents mitochondrial Ca2+ overload, thereby protecting neurons from damage.

Q2: What are the key structural features of this compound and how do they relate to its activity?

A: While the provided abstracts do not detail the specific structure-activity relationship (SAR) of this compound, they mention that it is an analog of CGP37157, the first-in-class NCLX blocker []. The research focuses on developing benzothiazepine derivatives with improved drug-likeness and pharmacokinetic properties compared to CGP37157 and this compound. The identification of new compounds with increased neuroprotective activity suggests modifications to the benzothiazepine scaffold can influence its potency and efficacy [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)